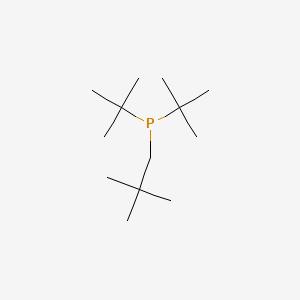

Di-tert-butylneopentylphosphine

説明

Contextualization of Alkylphosphines as Ligands in Homogeneous Catalysis

Phosphines are a cornerstone class of ligands in homogeneous catalysis, prized for their ability to stabilize and modulate the reactivity of transition metal centers. sigmaaldrich.com These trivalent phosphorus compounds act as "soft" σ-donating ligands through their lone pair of electrons, forming stable complexes with a wide array of transition metals, including palladium, rhodium, and nickel. tcichemicals.com The electronic and steric properties of phosphine (B1218219) ligands can be finely tuned by altering the substituents on the phosphorus atom, which in turn significantly influences the activity and selectivity of the resulting metal catalyst. tcichemicals.compsu.edu Generally, electron-rich phosphines enhance the rate of oxidative addition, a critical step in many catalytic cycles, while sterically bulky ligands can promote reductive elimination, the final product-forming step. tcichemicals.com Alkylphosphines, in particular, are known for their strong electron-donating ability compared to their arylphosphine counterparts. tcichemicals.com

Evolution of Sterically Demanding and Electron-Rich Ligands in Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. acs.orgjocpr.com The success of these reactions is often intimately linked to the evolution of sophisticated phosphine ligands. Early catalyst systems often struggled with less reactive substrates, such as aryl chlorides, which are attractive starting materials due to their lower cost and wider availability. tcichemicals.com This challenge spurred the development of ligands that were both highly electron-rich and sterically demanding. rsc.orgresearchgate.net

The rationale behind this design is that increased electron density on the metal center facilitates the oxidative addition of the carbon-halogen bond, while significant steric bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which are often the true catalytic species. acs.org This has led to the creation of a variety of bulky alkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di(1-adamantyl)alkylphosphines, which have demonstrated remarkable efficacy in a range of cross-coupling reactions. sigmaaldrich.comrsc.org

Significance of Di-tert-butylneopentylphosphine (DTBNpP) as a Privileged Ligand

Within this context of ligand development, this compound (DTBNpP) has carved out a niche as a "privileged ligand." This term refers to a class of ligands that are effective for a wide range of reactions and substrates. nih.gov DTBNpP, with its two bulky tert-butyl groups and a neopentyl group, possesses a unique steric profile. The replacement of a tert-butyl group in P(t-Bu)₃ with a neopentyl group significantly increases the steric bulk, as quantified by a larger cone angle. acs.org This increased steric hindrance is believed to be a key factor in its enhanced catalytic activity in certain reactions. acs.org

While being sterically demanding, DTBNpP maintains strong electron-donating properties, crucial for activating challenging substrates. acs.org Its utility has been demonstrated in various palladium-catalyzed reactions, including the Buchwald-Hartwig amination and the α-arylation of ketones, often providing catalysts with activity comparable or superior to those derived from the well-established P(t-Bu)₃. acs.org

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a focused and detailed examination of this compound. The subsequent sections will delve into the synthesis and structural characteristics of DTBNpP, its electronic and steric properties, and its specific applications in key palladium-catalyzed cross-coupling reactions. The review will also explore the use of palladium precatalysts incorporating DTBNpP, which offer practical advantages in terms of stability and ease of use. By concentrating solely on these aspects, this review will provide a thorough understanding of the chemical significance and utility of DTBNpP in modern synthetic chemistry.

Structure

3D Structure

特性

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGICSFDKZAWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338086 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-21-8 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60633-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation of Di Tert Butylneopentylphosphine and Its Precursors

General Synthetic Methodologies for Tertiary Alkylphosphines

The synthesis of tertiary alkylphosphines primarily relies on the formation of a phosphorus-carbon (P-C) bond. Several established methods are widely employed, with the choice of method often dictated by the nature of the alkyl groups and the desired complexity of the final phosphine (B1218219).

One of the most common and classical approaches involves the reaction of a halophosphine, typically a chlorophosphine, with an organometallic reagent. google.com Organolithium and Grignard reagents are the most frequently used nucleophiles in this context. google.com These reactions proceed via a nucleophilic substitution at the phosphorus center, where the organometallic reagent displaces a halide. However, for the synthesis of sterically hindered tertiary phosphines, such as those containing multiple tertiary alkyl groups, this method can be challenging due to steric hindrance, which can lead to incomplete reactions or the formation of less substituted products. google.com For instance, the reaction of phosphorus trichloride (B1173362) with an excess of tert-butylmagnesium chloride predominantly yields di(tert-butyl)chlorophosphine rather than the fully substituted tri-tert-butylphosphine (B79228). google.com

Another significant method is the reaction of metal phosphides with alkyl halides. google.com This approach involves the deprotonation of a primary or secondary phosphine to generate a nucleophilic phosphide (B1233454) anion, which then reacts with an alkyl halide. This method is particularly useful for introducing different alkyl groups to the phosphorus atom.

Furthermore, the reduction of phosphine oxides, phosphinates, or phosphonates can also yield tertiary phosphines. This method is often employed when the corresponding phosphine is susceptible to oxidation during synthesis or purification. The phosphine oxide can act as a stable intermediate that is reduced in the final step.

Hydrophosphination, the addition of a P-H bond across an unsaturated bond (like an alkene or alkyne), is another valuable technique for the synthesis of tertiary phosphines, particularly for creating functionalized phosphine ligands. google.com

Specific Synthetic Routes for Di-tert-butylneopentylphosphine

The synthesis of the sterically encumbered this compound typically utilizes the reaction of a di-tert-butylphosphinous halide with a neopentyl-containing organometallic reagent. A common precursor for this synthesis is di-tert-butylchlorophosphine (B1329828), [(CH₃)₃C]₂PCl. sigmaaldrich.com

A general and effective method involves the use of a Grignard reagent, specifically neopentylmagnesium chloride or bromide. The reaction is carried out by adding the di-tert-butylchlorophosphine to a solution of the pre-formed neopentyl Grignard reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Due to the steric bulk of both reactants, the reaction may require elevated temperatures or prolonged reaction times to proceed to completion.

Alternatively, an organolithium reagent, such as neopentyllithium (B1624585), can be employed. Organolithium reagents are generally more reactive than their Grignard counterparts and can be effective in overcoming the steric hindrance associated with the formation of bulky tertiary phosphines. google.comgoogle.com The reaction of di-tert-butylchlorophosphine with neopentyllithium would proceed via nucleophilic substitution to yield the desired this compound.

A general representation of the synthesis is as follows:

(CH₃)₃C-CH₂-MgX + Cl-P(C(CH₃)₃)₂ → (CH₃)₃C-CH₂-P(C(CH₃)₃)₂ + MgXCl Where X = Cl or Br

The purification of the resulting phosphine is typically achieved through distillation or crystallization, taking care to avoid exposure to air as tertiary alkylphosphines are prone to oxidation.

Preparation of Air-Stable this compound-Metal Precatalysts

To enhance their stability and ease of handling, phosphine ligands like DTBNpP are often converted into air-stable metal precatalysts. These precatalysts can be readily activated under reaction conditions to generate the active catalytic species. For DTBNpP, palladium(II) complexes are of particular importance.

Synthesis of Dimeric Palladium(II) Precatalysts (e.g., [(DTBNpP)PdCl₂]₂)

The dimeric palladium(II) precatalyst, [(DTBNpP)PdCl₂]₂, is a valuable and air-stable source of the DTBNpP-palladium catalytic system. The synthesis of this type of complex generally involves the reaction of the phosphine ligand with a suitable palladium(II) salt.

A common method for the preparation of similar phosphine-palladium dimer complexes involves the reaction of the phosphine ligand with a palladium(II) source such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]). rsc.org The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or toluene (B28343).

The general synthetic approach can be represented as:

2 DTBNpP + 2 PdCl₂ → [(DTBNpP)PdCl₂]₂

The resulting dimeric complex often precipitates from the reaction mixture and can be isolated by filtration. These dimeric precatalysts are known to be activated under basic conditions in the presence of certain additives, such as acetone (B3395972) or mesityl oxide, which facilitate the reduction of the Pd(II) center to the catalytically active Pd(0) species. researchgate.net

Synthesis of Monoligated Palladium(II) Precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl)

Monoligated palladium(II) precatalysts, such as [DTBNpP]Pd(crotyl)Cl, offer the advantage of providing a rapid entry into the catalytic cycle by readily forming a monoligated Pd(0) species. acs.org These precatalysts are particularly useful for a variety of cross-coupling reactions, including copper-free Sonogashira couplings. acs.org

The synthesis of these π-allyl palladium complexes involves the reaction of the phosphine ligand with a dimeric palladium-allyl precursor, such as [Pd(crotyl)Cl]₂. The reaction involves the cleavage of the chloride bridges in the palladium dimer by the phosphine ligand.

The synthesis can be described by the following equation:

2 DTBNpP + [Pd(crotyl)Cl]₂ → 2 [DTBNpP]Pd(crotyl)Cl

This reaction is typically performed in a solvent like tetrahydrofuran (THF) at room temperature. acs.org The resulting monoligated precatalyst is an air-stable solid that can be easily handled and stored. acs.orgnih.gov The use of such pre-formed catalysts can offer advantages over in-situ catalyst generation, including improved reliability and efficiency. acs.org

Coordination Chemistry of Di Tert Butylneopentylphosphine with Transition Metals

Complexation Behavior with Palladium Centers

The unique steric and electronic properties of DTBNpP allow it to form stable and catalytically active complexes with palladium in various oxidation states. These complexes often serve as efficient precatalysts in a range of cross-coupling reactions. mdpi.com

Palladium(0) complexes are fundamental species in many catalytic cycles. The complex bis(di-tert-butylneopentylphosphine)palladium(0), denoted as Pd(DTBNpP)₂, is a key example. The synthesis of such Pd(0) phosphine (B1218219) complexes often involves the reduction of a Pd(II) precursor in the presence of the phosphine ligand or by ligand substitution from a labile Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). spectrabase.comresearchgate.net

While Pd(DTBNpP)₂ has been synthesized and characterized, it has shown limited activity as a precatalyst at room temperature in certain reactions, such as the Buchwald-Hartwig amination. spectrabase.com This is presumably due to the slow dissociation of one DTBNpP ligand to generate the catalytically active, monoligated "Pd(DTBNpP)" species, a behavior also observed with the analogous, highly hindered Pd(P(t-Bu)₃)₂. spectrabase.com However, at elevated temperatures (e.g., 60 °C), Pd(DTBNpP)₂ can become a highly effective catalyst, achieving nearly quantitative conversion in reactions like the α-arylation of ketones. spectrabase.com

This compound readily forms stable complexes with palladium(II). A common synthetic route to these complexes is the reaction of the phosphine ligand with a suitable palladium(II) salt, such as PdCl₂(CH₃CN)₂ or PdCl₂(COD). organicchemistrydata.orgspectrabase.com The resulting complexes typically adopt a square planar geometry.

A well-characterized example is trans-Pd(DTBNpP)₂Cl₂, which can be synthesized and isolated as a stable solid. spectrabase.com This complex, along with Pd(DTBNpP)₂, has proven to be an effective precatalyst for the α-arylation of ketones. mdpi.comspectrabase.com Another significant Pd(II) complex is the air-stable Pd(η³-allyl)(DTBNpP)Cl, which serves as a highly efficient precatalyst for the arylation of amines and enolates under mild conditions. mdpi.comspectrabase.com Unlike Pd(DTBNpP)₂ and trans-Pd(DTBNpP)₂Cl₂, this allyl complex is highly effective in amination reactions, even at low catalyst loadings and temperatures. mdpi.com

The majority of palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states. youtube.comnsf.gov The cycle typically begins with a Pd(0) species.

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond. This process oxidizes the metal center from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate, [Pd(Ar)(X)Lₙ]. youtube.comrsc.org The electron-rich and bulky nature of phosphine ligands like DTBNpP facilitates this rate-limiting step, particularly for less reactive aryl chlorides. rsc.org

Transmetalation : The arylpalladium(II) intermediate then reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination), where a ligand is exchanged to form a new Pd(II) complex containing both coupling partners. youtube.com

Reductive Elimination : In the final step, the two coupled fragments are eliminated from the palladium center, forming the desired product (e.g., a biaryl or an arylamine). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle. youtube.comrsc.orghuji.ac.il The steric bulk of ligands like DTBNpP can promote this step. rsc.org

Both Pd(DTBNpP)₂ (a Pd(0) complex) and trans-Pd(DTBNpP)₂Cl₂ (a Pd(II) complex) act as precatalysts, meaning they enter the catalytic cycle to form the active catalytic species. spectrabase.com The Pd(0) complex can directly enter the cycle, though it may need to shed a ligand first. spectrabase.com The Pd(II) precatalyst must first be reduced in situ to the active Pd(0) state to initiate the cycle.

Structural Elucidation of this compound Metal Complexes

The precise structure and coordination environment of metal complexes are critical to understanding their reactivity. X-ray crystallography and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of DTBNpP-palladium complexes.

Pd(DTBNpP)₂ : This Pd(0) complex exhibits a linear P-Pd-P arrangement, as expected for a two-coordinate complex. The large steric bulk of the two DTBNpP ligands prevents further coordination at the palladium center. spectrabase.com

trans-Pd(DTBNpP)₂Cl₂ : This Pd(II) complex shows a square planar geometry with the two bulky phosphine ligands in a trans configuration to minimize steric repulsion. spectrabase.com The palladium atom is coordinated to the two phosphorus atoms and two chlorine atoms. spectrabase.com

The crystal structures reveal how the flexible neopentyl group can orient itself to accommodate the steric demands of the coordination sphere. spectrabase.com

| Parameter | Pd(DTBNpP)₂ | trans-Pd(DTBNpP)₂Cl₂ |

| Formula | C₂₆H₅₈P₂Pd | C₂₆H₅₈Cl₂P₂Pd |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| Pd-P Bond Length (Å) | 2.2961(4) | 2.378(1) - 2.384(1) |

| P-Pd-P Bond Angle (°) | 180.0 | 180.0 |

| Cl-Pd-Cl Bond Angle (°) | N/A | 180.0 |

| P-Pd-Cl Bond Angle (°) | N/A | 88.00(4) - 91.56(4) |

| Reference | spectrabase.com | spectrabase.com |

Table 1: Selected Crystallographic Data for Pd(DTBNpP)₂ and trans-Pd(DTBNpP)₂Cl₂. This interactive table provides a summary of key structural parameters obtained from X-ray diffraction studies.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying phosphine ligands and their metal complexes in solution. nih.govrsc.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing information about coordination, oxidation state of the metal, and the nature of other ligands in the coordination sphere. rsc.org

When a phosphine ligand like DTBNpP coordinates to a metal center, its ³¹P NMR signal shifts significantly from that of the free ligand. This "coordination shift" (Δδ = δcomplex - δligand) is a clear indicator of complex formation. For palladium complexes, the oxidation state of the metal has a pronounced effect on the chemical shift. Generally, the ³¹P resonance for Pd(II) complexes appears downfield (at a higher ppm value) compared to the corresponding Pd(0) complexes.

While specific ³¹P NMR data for Pd(DTBNpP)₂ and (DTBNpP)PdCl₂ are not widely reported in the cited literature, data for complexes with structurally similar bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can provide insight. For instance, the ³¹P NMR chemical shift for the Pd(II) species tBu₃PPd(Ar)(I) was reported to be 58.9 ppm. The spectra of DTBNpP complexes would be expected to show sharp singlet resonances (in proton-decoupled spectra), with the precise chemical shift being characteristic of the specific palladium species in solution. nih.gov Variable-temperature ³¹P NMR studies can also be used to investigate dynamic processes such as ligand exchange in solution. huji.ac.il

Ligand Exchange and Binding Equilibria in Coordination Complexes

The exchange of ligands and the associated binding equilibria are fundamental aspects of the coordination chemistry of transition metal complexes. These processes are crucial in determining the stability, reactivity, and catalytic activity of such complexes. For bulky phosphine ligands like this compound (P(t-Bu)₂(Np)), the steric and electronic properties of the ligand play a significant role in governing the dynamics of ligand association and dissociation.

Ligand exchange reactions in transition metal complexes can proceed through several mechanisms, primarily classified as associative, dissociative, or interchange pathways. An associative mechanism involves the initial formation of an intermediate with a higher coordination number, while a dissociative mechanism is characterized by the initial cleavage of a metal-ligand bond to form a lower-coordinate intermediate. The interchange mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. For sterically hindered ligands such as this compound, a dissociative pathway is often favored due to the difficulty of accommodating an additional ligand in the transition state.

While specific, detailed quantitative studies on the ligand exchange and binding equilibria exclusively for this compound are not extensively documented in the surveyed literature, the principles can be understood by examining related systems and the general behavior of bulky phosphine ligands. For instance, studies on other bulky phosphine ligands, such as biaryl phosphines, have provided insights into the equilibria established in solution. In one such case, an equilibrium was observed between a Pd(II) complex and its dearomatized isomer, with a measured equilibrium constant (Keq) of 5.71 in deuterated dichloromethane (B109758) (CD₂Cl₂), highlighting that subtle structural changes can lead to measurable binding equilibria. mit.edu

The binding affinity of a phosphine ligand to a metal center is a key factor in ligand exchange. This affinity is influenced by a combination of the ligand's steric bulk and its electron-donating ability. While no specific binding equilibrium constants for this compound with various transition metals were found in the reviewed literature, it is established that the neopentyl group is sterically demanding. This significant steric hindrance can influence the lability of the ligand.

In the context of palladium-catalyzed cross-coupling reactions, the dissociation of a phosphine ligand from the metal center is often a critical step in the catalytic cycle. The equilibrium between the monoligated and bis-ligated palladium(0) species, for example, is highly dependent on the steric and electronic nature of the phosphine. For bulky ligands, the formation of monoligated species is generally favored, which can be more catalytically active.

Research on arylpalladium(II) halide complexes with bulky trialkylphosphines, such as 1-adamantyl-di-tert-butylphosphine, has shown that ligand exchange can be readily observed. The addition of a different bulky phosphine, 2-adamantyl-di-tert-butylphosphine, to a solution of the 1-adamantyl-di-tert-butylphosphine complex resulted in the displacement of the original ligand, demonstrating the dynamic nature of these equilibria. berkeley.edu Such studies suggest that similar exchange processes would be expected for this compound complexes.

Monitoring these exchange processes is often accomplished using ³¹P NMR spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom, allowing for the differentiation of free and coordinated phosphine, as well as phosphines in different coordination environments. researchgate.net Although specific kinetic or thermodynamic data tables for this compound are not available from the conducted searches, a hypothetical representation of such data is provided below to illustrate how it would be presented.

Hypothetical Ligand Exchange Data for P(t-Bu)₂(Np) on a Generic Metal Center (M)

| Reaction | Equilibrium Constant (Keq) | Rate Constant (k) | Conditions |

| M-P(t-Bu)₂(Np) + L ⇌ M-L + P(t-Bu)₂(Np) | Data not available | Data not available | T = 298 K, Solvent |

| M-P(t-Bu)₂(Np) ⇌ M + P(t-Bu)₂(Np) | Data not available | Data not available | T = 298 K, Solvent |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the performed literature search.

Steric and Electronic Properties of Di Tert Butylneopentylphosphine

Quantitative Assessment of Steric Demand (e.g., Cone Angle Determination)

A primary method for quantifying the steric bulk of phosphine (B1218219) ligands is the Tolman cone angle (θ). wikipedia.org This metric measures the solid angle formed at the metal center that encompasses the van der Waals radii of the ligand's atoms. wikipedia.org For asymmetrical ligands, computational methods are often employed to determine the cone angle based on the ligand's low-energy conformation when coordinated to a metal. nsf.gov

Computationally derived cone angles show that replacing a tert-butyl group with a neopentyl group significantly increases the steric profile of the phosphine. nih.gov The steric demand of the P(t-Bu)nNp3−n ligand series has been analyzed using various descriptors, including the solid cone angle, which is derived from the area of the shadow cast by the ligand on a sphere around the metal. nsf.gov Studies on linear palladium(0) complexes have shown that replacing tert-butyl groups with neopentyl substituents progressively increases the ligand's steric demand. nsf.gov

Calculated Steric Properties of Di-tert-butylneopentylphosphine (DTBNpP)

| Steric Parameter | Description | Significance |

|---|---|---|

| Cone Angle (θ) | A quantitative measure of a ligand's steric bulk. wikipedia.org | Significantly larger than that of many other bulky alkylphosphines, indicating substantial steric hindrance around the phosphorus atom. nih.gov |

| Solid Cone Angle (Ω) | Addresses nonsymmetric steric profiles by calculating the ligand's projected shadow on a sphere. nsf.gov | Confirms increased steric demand upon substitution of tert-butyl with neopentyl groups in linear palladium complexes. nsf.gov |

Comparative Analysis with Other Bulky Alkylphosphines (e.g., Tri-tert-butylphosphine (B79228), Trineopentylphosphine)

The steric properties of this compound (DTBNpP) are best understood in comparison to other bulky alkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃ or TTBP) and Trineopentylphosphine (PNp₃). While all are considered sterically demanding, the introduction of the neopentyl group—which has a quaternary carbon attached to a methylene (B1212753) (CH₂) group bonded to the phosphorus—creates a distinct steric profile.

Computationally derived cone angles for the series P(t-Bu)nNp3−n show a clear trend. The replacement of a tert-butyl group with a neopentyl group leads to a significant increase in the cone angle. nsf.govnih.gov In studies of linear palladium(0) complexes, the steric trend, as measured by both solid cone angle and exact cone angle, is P(t-Bu)₃ < P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃. nsf.gov This demonstrates that DTBNpP is sterically larger than the widely used P(t-Bu)₃.

Comparative Cone Angles of Bulky Alkylphosphines

| Phosphine Ligand | Common Abbreviation | Cone Angle (θ) | Reference |

|---|---|---|---|

| Tri-tert-butylphosphine | P(t-Bu)₃, TTBP | 182° | |

| This compound | P(t-Bu)₂Np, DTBNpP | >182° | nsf.govnih.gov |

| Trineopentylphosphine | PNp₃ | Larger than DTBNpP | nsf.gov |

Electron-Donating Capabilities of this compound

Alkylphosphines are strong σ-donating ligands due to the nature of the P-Csp³ bonds, which makes the phosphorus atom electron-rich. libretexts.org The electron-donating strength of a phosphine ligand is crucial as it influences the electron density at the metal center, which in turn affects key catalytic steps such as oxidative addition and reductive elimination. libretexts.orglibretexts.org

This compound is a strongly electron-donating ligand, a characteristic shared by bulky alkylphosphines. researchgate.net However, comparative studies have shown that it is a weaker electron donor than Tri-tert-butylphosphine (TTBP). nih.gov This moderation in electron-donating ability can be advantageous. For instance, in some palladium-catalyzed cross-coupling reactions, excessive electron donation can hinder certain steps, whereas the slightly attenuated donation from DTBNpP can lead to improved catalytic performance. This is particularly noted in Buchwald-Hartwig aminations, where DTBNpP outperforms TTBP in certain cases due to a favorable balance of steric bulk and electronic properties.

Conformational Flexibility and Its Impact on Metal Coordination

A key feature distinguishing neopentylphosphines like DTBNpP from more rigid ligands such as P(t-Bu)₃ is their conformational flexibility. nsf.gov The C-C bond between the methylene group and the quaternary carbon in the neopentyl substituent allows for rotation, enabling the ligand to adapt its steric profile to the coordination environment of the metal complex. nsf.govresearchgate.net

This flexibility has a profound impact on metal coordination. Structural analysis of palladium complexes reveals that the conformation of the neopentyl group changes depending on the geometry and coordination number of the metal center. nsf.gov

In linear palladium(0) complexes , the neopentyl groups adopt a conformation that maximizes their steric impact, consistent with the trend of increasing cone angle as tert-butyl groups are replaced by neopentyls. nsf.gov

In square planar palladium(II) complexes , the neopentyl groups can rotate away from the metal center. This conformational change can alter the relative steric ordering of the ligands. For instance, Trineopentylphosphine (PNp₃) is predicted to have the largest steric demand in linear Pd(0) complexes but the smallest in square planar Pd(II) complexes when compared to P(t-Bu)₂Np and P(t-Bu)Np₂. nsf.gov

This adaptability allows the ligand to accommodate different transition states throughout a catalytic cycle, potentially stabilizing key intermediates and lowering activation barriers. nsf.govresearchgate.net

Structure-Activity Relationships in Homogeneous Catalysis

The specific combination of large steric bulk, strong but moderated electron donation, and conformational flexibility in this compound leads to distinct structure-activity relationships in homogeneous catalysis. nih.govacs.org These relationships are particularly evident in palladium-catalyzed cross-coupling reactions.

In the Hartwig-Buchwald amination , catalysts derived from DTBNpP and palladium show activity that is comparable or superior to those using TTBP for the coupling of aryl bromides under mild conditions. nih.govacs.org The larger cone angle of DTBNpP compared to TTBP appears to correlate with this higher activity for aryl bromides. nih.gov Conversely, for the more challenging amination of aryl chlorides at higher temperatures, the stronger electron-donating ability of TTBP can be more beneficial, making it the more effective ligand in those specific cases. nih.gov This highlights a clear structure-activity relationship where the greater steric bulk of DTBNpP is advantageous for one class of substrate, while the superior electron-donating power of TTBP is better for another.

Furthermore, DTBNpP has proven to be an efficient ligand in the palladium-catalyzed α-arylation of ketones. researchgate.net Its ability to outperform TTBP in certain Buchwald-Hartwig aminations of aryl chlorides has been attributed to its reduced electron donation, which can accelerate the oxidative addition step in the catalytic cycle. The unique structural features of DTBNpP thus provide a valuable tool for catalyst optimization, allowing for a fine-tuning of reactivity based on the specific demands of the substrate and reaction type. nih.gov

Mechanistic Investigations of Di Tert Butylneopentylphosphine Catalyzed Reactions

Precatalyst Activation Pathways

The journey from a stable palladium precatalyst to the catalytically active species is a critical initiation phase in cross-coupling reactions. For palladium complexes of Di-tert-butylneopentylphosphine, this activation is a finely tuned process involving the reduction of palladium(II) to the highly reactive palladium(0) state.

Role of Reductants and Bases in Generating Active Species

The activation of palladium(II) precatalysts, such as those from the Buchwald family, is a fundamental step that typically requires a Brønsted base. nih.gov The base facilitates the deprotonation of a ligand-associated group, which is then followed by reductive elimination to generate the active Pd(0) species. nih.gov The choice of base can significantly impact the efficiency of this process. Studies on related bulky phosphine-ligated palladium precatalysts have shown that strong bases like potassium hydroxide (B78521) (KOH) can be highly effective in generating the active catalyst, while weaker bases such as sodium acetate (B1210297) (NaOAc) or potassium carbonate (K2CO3) may result in lower yields due to incomplete reduction of the Pd(II) precatalyst. bohrium.com

In some systems, the phosphine (B1218219) ligand itself can act as a reductant, particularly for Pd(II) sources like palladium(II) acetate. pku.edu.cn This reduction process can be influenced by other components in the reaction mixture, such as water and amines, which can play a synergistic role in the reduction of phosphine-ligated palladium(II) to the active palladium(0) complex. nih.gov The use of well-defined precatalysts, such as the G3 and G4 Buchwald precatalysts, has been a significant advancement, as they are designed for more reliable and quantitative generation of the active Pd(0) catalyst under mild conditions. nih.gov These precatalysts often incorporate the this compound ligand and are engineered for enhanced stability and ease of activation. nih.gov

The activation of (π-allyl)palladium complexes, another class of precatalysts, can proceed through several pathways. These include a solvent-assisted mechanism where an alcohol is deprotonated by a base, direct attack of a nucleophile on the allyl ligand, or transmetalation with a boronic acid followed by reductive elimination. nih.gov

Identification of Catalytically Active Palladium Species (e.g., Mono-ligated Pd(0))

It is widely accepted that the true catalytic species in many palladium-catalyzed cross-coupling reactions is a coordinatively unsaturated, monoligated palladium(0) complex, denoted as L-Pd(0). organic-chemistry.orgrug.nl The steric bulk of this compound is instrumental in the formation and stabilization of these highly reactive 12-electron species. organic-chemistry.orgrug.nl The use of such bulky ligands disfavors the formation of bis-ligated Pd(0) complexes, thereby promoting the generation of the more active mono-ligated species. organic-chemistry.orgresearchgate.net

The generation of these L-Pd(0) species is often the rate-limiting step in the catalytic cycle. rug.nl The development of precatalysts that efficiently generate these monoligated species under mild conditions has been a key focus in the field. nih.gov For instance, the Buchwald precatalysts are designed to undergo facile activation to provide a quantitative yield of the L-Pd(0) complex. nih.govberkeley.edu The enhanced reactivity of these monoligated species is particularly evident in the subsequent oxidative addition step. rug.nl

Detailed Studies of Key Catalytic Steps

Once the active catalyst is formed, it enters the catalytic cycle, which is composed of a series of fundamental steps. The following sections explore the mechanistic details of these key steps in the context of this compound-palladium catalysis.

Oxidative Addition to Aryl Halides

The oxidative addition of an aryl halide to the Pd(0) center is a critical step that initiates the cross-coupling cycle and is often the rate-determining step, especially with less reactive aryl chlorides. rug.nl The electron-rich nature of this compound enhances the electron density at the palladium center, which in turn facilitates the oxidative addition process.

Mechanistic studies have revealed that the oxidative addition can proceed through different pathways. For bulky phosphine ligands, a dissociative mechanism is often proposed, where a two-coordinate L2Pd(0) complex first dissociates a ligand to form the highly reactive, monoligated L-Pd(0) species. This unsaturated intermediate then undergoes oxidative addition with the aryl halide. The rate of oxidative addition can be influenced by the nature of the aryl halide and the solvent.

Computational studies have explored two limiting mechanisms for oxidative addition: a concerted, three-centered transition state and a more polar, nucleophilic displacement (SNAr-like) mechanism. The preferred pathway can depend on the ligand, the substrate, and the coordination number of the palladium complex. For bulky ligands like tri-tert-butylphosphine (B79228), a close analog of this compound, a concerted mechanism is generally favored for the reaction of the monoligated Pd(0) complex with aryl chlorides.

The table below summarizes the effect of the phosphine ligand on the rate of oxidative addition in a model system.

Table 1: Relative Rates of Oxidative Addition of an Aryl Chloride with Different Phosphine Ligands

| Phosphine Ligand | Relative Rate |

|---|---|

| P(t-Bu)3 | High |

| PCy3 | Moderate |

| PPh3 | Low |

This table is illustrative and based on general trends observed for bulky phosphine ligands in similar catalytic systems.

Migratory Insertion Processes

Migratory insertion is a fundamental step in many palladium-catalyzed reactions, such as the Heck reaction and carbonylative couplings, where a new carbon-carbon bond is formed by the insertion of an unsaturated molecule (e.g., an alkene, alkyne, or carbon monoxide) into a palladium-carbon bond. organic-chemistry.org While extensive research has been conducted on migratory insertion in palladium catalysis, specific mechanistic studies detailing this process with this compound are not extensively documented in the literature.

However, based on studies with analogous bulky and electron-rich phosphine ligands like tri-tert-butylphosphine, some general principles can be inferred. In the Heck reaction, for example, the catalytic cycle involves the migratory insertion of an alkene into a palladium-aryl bond. The regioselectivity and rate of this insertion can be influenced by the steric and electronic properties of the phosphine ligand. Bulky ligands are known to influence the regioselectivity of the insertion and can also affect the subsequent β-hydride elimination step.

In carbonylative coupling reactions, carbon monoxide inserts into a palladium-aryl or palladium-alkyl bond to form a palladium-acyl intermediate. This step is often reversible, and the position of the equilibrium can be influenced by the CO pressure and the nature of the phosphine ligand. The electron-donating properties of this compound would be expected to influence the electronics of the palladium center and thus the energetics of the migratory insertion step.

The table below presents a hypothetical comparison of migratory insertion rates for different unsaturated substrates, based on general knowledge of palladium catalysis.

Table 2: Hypothetical Relative Rates of Migratory Insertion with a (this compound)Pd(II)-Aryl Complex

| Unsaturated Substrate | Expected Relative Rate |

|---|---|

| Carbon Monoxide | Fast |

| Activated Alkene (e.g., acrylate) | Moderate |

| Unactivated Alkene (e.g., ethylene) | Slow |

This table is speculative and intended to illustrate general reactivity trends in the absence of specific data for this compound.

Reductive Elimination Pathways

The final step of the catalytic cycle is the reductive elimination, where the two coupled fragments are expelled from the palladium center to form the desired product, and the Pd(0) catalyst is regenerated. rug.nl This step is often facilitated by bulky and electron-donating ligands like this compound.

Mechanistic studies have shown that reductive elimination typically occurs from a three-coordinate palladium(II) intermediate, which is formed after the dissociation of a ligand from a four-coordinate species. organic-chemistry.org The rate of reductive elimination is often inversely dependent on the concentration of free ligand in the solution. organic-chemistry.org The steric bulk of the phosphine ligand can accelerate reductive elimination by promoting the formation of the three-coordinate intermediate and by destabilizing the starting palladium(II) complex. organic-chemistry.org

The electronic properties of the ligand also play a crucial role. Electron-donating ligands increase the electron density on the palladium center, which can facilitate the C-C or C-heteroatom bond-forming reductive elimination. In some cases, the reductive elimination step can become rate-limiting, and the choice of ligand is therefore critical for achieving efficient catalytic turnover.

The table below shows the effect of ligand electronics on the rate of reductive elimination in a model system.

Table 3: Effect of Ligand Electron-Donating Ability on the Rate of Reductive Elimination

| Phosphine Ligand | Electron-Donating Ability | Relative Rate of Reductive Elimination |

|---|---|---|

| Tri-tert-butylphosphine | High | Fast |

| Triphenylphosphine | Moderate | Moderate |

| Tris(pentafluorophenyl)phosphine | Low | Slow |

This table illustrates a general trend and is not based on specific data for this compound.

Influence of Substrate and Additive Effects on Reaction Mechanisms

Recent mechanistic studies have revealed that enolizable ketones can serve as effective activators for palladium(II) precatalysts in cross-coupling reactions, particularly in N-arylation reactions catalyzed by complexes involving this compound (DTBNpP). The dimeric precatalyst [(DTBNpP)PdCl₂]₂ requires reduction from the Pd(II) state to the catalytically active Pd(0) species. While amines, common substrates in these reactions, can sometimes act as reducing agents, many, like aniline, are inefficient in this role. nsf.govnih.gov

Research has demonstrated that the addition of simple enolizable ketones, such as acetone (B3395972), mesityl oxide, and 3-pentanone (B124093), significantly accelerates the activation of the [(DTBNpP)PdCl₂]₂ precatalyst. nsf.govacs.org In the presence of a base like sodium tert-butoxide (NaO-t-Bu), these ketones facilitate the reduction of the Pd(II) center to form the active Pd⁰(DTBNpP)₂ species. nsf.govacs.org Mechanistic analysis via ³¹P NMR spectroscopy confirmed that the combination of the ketone and the base is essential for this transformation; treating the precatalyst with only the ketone in toluene (B28343) results in no reaction. nsf.gov

Among the tested ketones, 3-pentanone proved to be the most effective activator for the N-arylation of aryl bromides with aniline. nsf.gov The efficiency of the ketone as an activator is concentration-dependent. Studies show that a loading of at least 5 mol % of 3-pentanone is necessary for efficient catalyst activation. However, inhibitory effects are observed at higher concentrations (e.g., 20 mol %), where the reaction rate slows, though the selectivity for the desired amine product is maintained. nsf.gov The precise cause for this inhibition at high ketone loadings is not fully understood but is not attributed to competitive arylation of the ketone. nsf.gov This activation method is not limited to phosphine-based catalysts, as similar activating effects of ketones have been observed with N-heterocyclic carbene (NHC) precatalysts like PEPPSI-IPr. nsf.govua.edu

Table 1: Effect of Ketone Additives on the Pd-Catalyzed Coupling of 4-Bromoanisole and Aniline

| Entry | Additive (mol %) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | 20 | <5 |

| 2 | 3-Pentanone (14) | 20 | 95 |

| 3 | Acetone (14) | 40 | 70 |

| 4 | Mesityl Oxide (14) | 40 | 65 |

| 5 | 3-Pentanone (20) | 20 | 88 (slower rate) |

Data synthesized from findings in referenced articles. nsf.gov

In the context of palladium catalysis, amines can play a dual role: they can be the coupling substrate and can also function as activating ligands that influence the efficiency of the catalyst. researchgate.net The activation of Pd(II) precatalysts to the active Pd(0) species is a critical step in the catalytic cycle. While some amines can facilitate this reduction, their effectiveness is highly dependent on their structure. nih.gov Specifically, amines possessing β-hydrogens can undergo β-hydride elimination from a Pd(II) amido complex, leading to the formation of the Pd(0) catalyst. nih.gov

Formation and Mitigation of Catalytically Inactive Species (e.g., Palladacycles)

A common deactivation pathway in palladium-phosphine catalyzed reactions is the formation of catalytically inactive or less active species, most notably palladacycles. nih.gov Palladacycles are cyclic compounds containing a carbon-palladium bond, often formed through an intramolecular C-H activation process known as cyclometalation. nih.gov With phosphine ligands, especially bulky ones, the palladium center can activate a C-H bond on the ligand itself, leading to a stable, often five- or six-membered ring structure that sequesters the palladium, removing it from the catalytic cycle.

The design of phosphine ligands is crucial in mitigating this deactivation pathway. Bulky ligands like this compound are designed to be sterically demanding. This steric hindrance can promote the desired reductive elimination step and at the same time, can disfavor the formation of certain inactive species. For biaryl phosphine ligands, for example, strategic placement of substituents can enhance catalyst stability by suppressing cyclometalative deactivation. nih.gov

While palladacycles are often viewed as inactive species, it is important to note that some palladacycle complexes are intentionally designed and used as highly stable and efficient precatalysts. sigmaaldrich.com These "user-friendly" precatalysts, such as those developed by the Buchwald group, are designed to controllably release the active L-Pd(0) species under the reaction conditions, often at room temperature with weak bases, ensuring a controlled initiation of the catalytic cycle and minimizing the formation of unwanted side products. sigmaaldrich.com The use of well-defined, pre-ligated precatalysts helps to ensure an accurate ligand-to-palladium ratio and facilitates the efficient generation of the active catalyst, thereby avoiding pathways that might lead to inactive palladacycle formation. sigmaaldrich.com

Computational and Theoretical Studies on Di Tert Butylneopentylphosphine Systems

Density Functional Theory (DFT) Analysis of Ligand and Complex Structures

DFT calculations have been extensively used to determine the optimized geometries of DTBNpP and its corresponding metal complexes. These studies are crucial for understanding how the ligand's conformation adapts upon coordination to a metal center.

A detailed analysis of palladium complexes featuring neopentyl-substituted phosphines, including DTBNpP, has been conducted using DFT. nsf.gov The optimized structures were typically obtained using functionals like BP86 or SVWN5. nsf.gov These computational results show excellent agreement with experimental data from X-ray crystallography, with calculated bond distances and angles falling within a few percent of the measured values. nsf.gov

Key findings from these DFT analyses include:

Conformational Flexibility : The geometry of the DTBNpP ligand changes significantly depending on the coordination environment of the metal. For instance, the ligand adopts different conformations in linear palladium(0) complexes compared to square planar palladium(II) complexes. nsf.gov

Bond Lengths and Angles : DFT calculations provide precise data on critical geometric parameters. In a study of palladium(II) dimer complexes of the type [(R3P)Pd(μ-Cl)Cl]2, the calculated Pd-P bond length for the DTBNpP derivative was found to be similar to related phosphine (B1218219) complexes. nsf.gov The calculations also accurately reproduced the slight seesaw distortion from an ideal square planar geometry observed in the crystal structures of monophosphine palladium(II) complexes. nsf.gov For example, in one such complex, the angle between the phosphine and a cis μ-chloride ligand was expanded to 98.8°, a feature captured by the DFT model. nsf.gov

These structural insights are foundational for understanding the steric and electronic properties that govern the ligand's catalytic performance.

Computational Modeling of Steric and Electronic Parameters

The steric bulk of a phosphine ligand is a primary determinant of its effectiveness in catalysis. Computational methods allow for the precise quantification of this bulk through various descriptors. For DTBNpP, the most commonly calculated parameters are the cone angle (θ) and the percent buried volume (%Vbur).

Cone Angle (θ) : This parameter measures the solid angle occupied by the ligand at the metal center. DFT-optimized structures are used to calculate a more accurate "exact cone angle" than the original Tolman model, which was based on physical models. researchgate.net For DTBNpP, the calculated cone angle is approximately 198°. pageplace.de This value is significantly larger than that of the widely used tri-tert-butylphosphine (B79228) (TTBP) (194°), indicating that the substitution of a tert-butyl group with a neopentyl group substantially increases the ligand's steric encumbrance. researchgate.netpageplace.de

Percent Buried Volume (%Vbur) : Developed to provide a more comprehensive measure of steric bulk, %Vbur calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. nsf.gov This parameter is particularly useful as it accounts for the entire ligand structure and its conformation within a complex. Computational studies have shown that the %Vbur of neopentylphosphines, including DTBNpP, varies depending on the coordination number and geometry of the metal complex. nsf.gov In linear palladium(0) complexes, steric demand increases as tert-butyl groups are replaced with neopentyl groups. nsf.gov Conversely, in square planar palladium(II) complexes, this trend can be reversed due to significant conformational changes. nsf.gov

The following table summarizes computationally derived steric parameters for DTBNpP in different palladium complex geometries.

| Complex Type | Ligand | Solid Cone Angle (Ω) (steradians) | Percent Buried Volume (%Vbur) |

|---|---|---|---|

| Linear Pd(0) | P(t-Bu)2Np (DTBNpP) | 4.01 | 36.5 |

| Square Planar Pd(II) | P(t-Bu)2Np (DTBNpP) | 3.78 | 34.7 |

Data sourced from a combined experimental and computational study on neopentylphosphine palladium complexes. nsf.gov

These parameters are not merely descriptive; they provide a quantitative basis for predicting how the ligand will behave in a catalytic cycle.

Theoretical Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping the entire energy landscape of a catalytic cycle, including intermediates and transition states. For reactions catalyzed by palladium complexes of bulky phosphines like DTBNpP, a key mechanistic question is the nature of the active catalytic species.

Theoretical studies have established that for bulky, electron-rich phosphines, the catalytically active species is often a monoligated, 12-electron LPd(0) complex. acs.orgrsc.org DFT calculations support this by showing that the oxidative addition of an aryl halide to a bis-ligated (R₃P)₂Pd(0) species has a very high energy barrier. rsc.org For very bulky ligands such as the closely related tri-tert-butylphosphine, the transition state for this bis-ligated pathway does not even exist on the potential energy surface. acs.orgrsc.org The reaction is therefore forced to proceed through the more reactive, monoligated LPd(0) species, which is formed by ligand dissociation.

This general mechanism has been supported by specific computational studies involving DTBNpP. For example, in studies of Suzuki cross-coupling reactions using a [(DTBNpP)PdCl₂]₂ precatalyst, DFT calculations using the B3LYP functional were employed to elucidate the mechanism of the subsequent arylation. researchgate.net The computational results helped rationalize the formation of the observed products and were in excellent agreement with experimental findings. researchgate.net

Prediction of Ligand Effects on Reactivity and Selectivity

By correlating calculated steric and electronic parameters with observed catalytic outcomes, computational models can predict the effect of a ligand on a reaction's speed and selectivity.

The large, computationally-determined cone angle of DTBNpP (198°) has been directly linked to its high catalytic activity. researchgate.netpageplace.de For instance, in the Hartwig-Buchwald amination of aryl bromides, catalysts derived from DTBNpP showed activity comparable to or greater than those from the well-established tri-tert-butylphosphine (TTBP). researchgate.net This enhanced reactivity is attributed to the greater steric bulk of DTBNpP, which promotes the crucial reductive elimination step in the catalytic cycle. researchgate.net

Computational studies also help explain selectivity. In the Heck coupling of cyclic alkenes like 2,3-dihydrofuran, the choice of ligand was found to control the degree of alkene isomerization. ua.edu The Pd/DTBNpP system showed a high selectivity for the 2-aryl-2,3-dihydrofuran product, a result that can be rationalized by analyzing the steric interactions in the transition states of the competing reaction pathways, a task well-suited for DFT modeling. ua.edu

Synergistic Approaches Combining Experimental and Computational Data

The most powerful insights are often gained when experimental and computational methods are used in concert. In the study of DTBNpP, this synergistic approach has been particularly fruitful.

Structure Validation and Analysis : Researchers synthesize and characterize palladium complexes of DTBNpP using techniques like NMR spectroscopy and X-ray crystallography. nsf.gov Concurrently, DFT calculations are performed to generate optimized structures. The close agreement between the experimental crystal structures and the DFT-calculated geometries validates the computational model, which can then be used to analyze properties that are not directly observable, such as the specific contributions to steric bulk (%Vbur). nsf.gov

Mechanism and Reactivity Studies : Experimentalists may observe that a [(DTBNpP)PdCl₂]₂ precatalyst is highly effective for a Suzuki coupling reaction. researchgate.netua.edu To understand why, computational chemists model the entire catalytic cycle. These models can confirm that the activation of the precatalyst leads to a monoligated LPd(0) species and can identify the rate-limiting step, explaining the high activity observed in the lab. acs.orgresearchgate.net

Rationalizing Selectivity : In cases of unexpected selectivity, such as the alkene isomerization in Heck couplings promoted by DTBNpP, experimental results can pose a question that only theoretical calculations can answer. ua.edu By modeling the transition states for the formation of different isomers, DFT can reveal the subtle steric and electronic factors that favor one pathway over another, thus explaining the experimental outcome.

This iterative process of experimental observation and theoretical explanation accelerates the understanding of complex catalytic systems and enables the rational design of more effective ligands and catalysts.

Conclusion and Future Research Directions

Summary of Key Contributions of Di-tert-butylneopentylphosphine to Homogeneous Catalysis

This compound (DTBNpP) has emerged as a significant phosphine (B1218219) ligand in the field of homogeneous catalysis, primarily due to its unique steric and electronic properties. Its bulky nature, a consequence of the two tert-butyl groups and a neopentyl group attached to the phosphorus atom, plays a crucial role in its catalytic efficacy. This steric hindrance is instrumental in shielding the metal center, which can prevent the formation of undesirable side products and enhance the stability of catalytic intermediates.

A key contribution of DTBNpP lies in its successful application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium complexes incorporating DTBNpP have demonstrated high activity as catalysts in the Hartwig-Buchwald amination of aryl bromides and chlorides. nih.gov In some cases, these catalysts have shown comparable or even superior activity to those using the well-established ligand tri(tert-butyl)phosphine (TTBP), particularly under mild reaction conditions for aryl bromides. nih.gov The increased cone angle of DTBNpP compared to TTBP is thought to be a contributing factor to its higher activity in the amination of aryl bromides. nih.gov

Furthermore, the utility of DTBNpP extends to other important palladium-catalyzed transformations. It has been effectively employed in the α-arylation of ketones. researchgate.net For these reactions, catalyst systems composed of palladium acetate (B1210297) and DTBNpP have successfully coupled aryl bromides with ketones at relatively low catalyst loadings and moderate temperatures. researchgate.net The coupling of more challenging aryl chlorides has also been achieved, albeit requiring higher catalyst loadings and temperatures. researchgate.net The versatility of DTBNpP is further highlighted by its use in a range of other cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira, and Hiyama couplings. sigmaaldrich.com

The success of DTBNpP and similar bulky, electron-rich phosphine ligands has underscored the importance of ligand design in tailoring the reactivity and selectivity of transition metal catalysts. sigmaaldrich.com The ability to fine-tune the steric and electronic environment around the metal center allows for the development of highly efficient and selective catalytic systems for a wide array of chemical transformations. prochemonline.com

Remaining Challenges and Open Questions in this compound-Mediated Reactions

Despite the notable successes of this compound (DTBNpP) in facilitating various catalytic reactions, several challenges and unanswered questions remain. A primary area of concern is the efficiency of DTBNpP-mediated reactions with less reactive substrates. For example, while palladium catalysts with DTBNpP are effective for the amination of aryl chlorides, these reactions often necessitate higher temperatures and catalyst loadings compared to their aryl bromide counterparts. nih.govresearchgate.net Overcoming this limitation to achieve high-efficiency coupling of challenging substrates like aryl chlorides under milder conditions is an ongoing objective.

Another challenge lies in the potential for catalyst deactivation. While the bulky nature of DTBNpP can protect the metal center, the specific mechanisms of catalyst decomposition in DTBNpP-based systems are not fully elucidated. Understanding these deactivation pathways is crucial for designing more robust and long-lived catalysts, which is particularly important for industrial applications where catalyst turnover numbers and longevity are critical economic factors.

The precise role of the neopentyl group in influencing catalytic activity and stability, beyond simply increasing steric bulk, warrants further investigation. While computational studies have provided insights into the cone angle of DTBNpP, a more detailed understanding of the subtle electronic and conformational effects of the neopentyl substituent could guide the design of even more effective ligands. nih.gov For instance, it has been observed that further substitution of tert-butyl groups with neopentyl groups can lead to less effective ligands for amination reactions, suggesting a delicate balance of steric and electronic properties is at play. nih.gov

Furthermore, the scope of reactions where DTBNpP is the optimal ligand is still being defined. While it has shown great promise in palladium-catalyzed cross-coupling, its efficacy in other catalytic transformations and with other transition metals is an area ripe for exploration. Identifying the specific reaction classes and metal combinations where the unique attributes of DTBNpP can be best leveraged remains an open question.

Finally, while the synthesis of DTBNpP is established, developing more sustainable and cost-effective synthetic routes for this and other structurally complex phosphine ligands is a persistent challenge in the broader field of catalysis. Addressing this would enhance the accessibility of these high-performance ligands for both academic research and industrial processes.

Potential Avenues for Further Ligand Modification and Design based on this compound Structure

The success of this compound (DTBNpP) provides a solid foundation for the design of new and improved phosphine ligands. The strategic modification of the DTBNpP structure offers numerous possibilities to fine-tune its steric and electronic properties, potentially leading to catalysts with enhanced activity, selectivity, and stability.

One promising avenue is the systematic variation of the alkyl groups on the phosphorus atom. While the combination of two tert-butyl groups and one neopentyl group has proven effective, exploring other bulky alkyl substituents could lead to ligands with even more desirable characteristics. The goal would be to optimize the steric bulk to not only protect the metal center but also to create a specific reaction pocket that favors the desired transformation. This approach of modifying the ligand structure has been shown to directly correlate with the efficiency of the resulting catalysts. sigmaaldrich.com

Another area for exploration is the introduction of functional groups onto the neopentyl backbone or the tert-butyl groups. Incorporating functionalities that can engage in secondary interactions with the substrate or the metal center could lead to enhanced catalytic performance. For instance, the introduction of hemilabile coordinating groups could provide a mechanism for reversible ligand dissociation, potentially opening up coordination sites for substrate binding during the catalytic cycle.

Furthermore, the development of chiral versions of DTBNpP-type ligands is a significant area for future research. The synthesis of enantiomerically pure phosphine ligands is crucial for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals. By introducing chirality into the ligand structure, it may be possible to develop highly enantioselective catalysts for a variety of transformations.

The design of water-soluble analogs of DTBNpP also represents a valuable research direction. The ability to perform catalytic reactions in aqueous media is highly desirable from a green chemistry perspective. Introducing hydrophilic functionalities into the ligand structure could render the resulting metal complexes water-soluble, facilitating catalyst recovery and reuse.

Finally, computational modeling can play a vital role in guiding the design of new ligands. By using computational tools to predict the steric and electronic properties of virtual ligands based on the DTBNpP scaffold, researchers can prioritize synthetic efforts towards the most promising candidates, accelerating the discovery of next-generation catalysts.

Exploration of New Catalytic Transformations Beyond Palladium utilizing this compound

While this compound (DTBNpP) has demonstrated significant utility in palladium-catalyzed cross-coupling reactions, its potential as a ligand for other transition metals and in a broader range of catalytic transformations remains largely to be explored. The unique steric and electronic properties of DTBNpP that make it effective with palladium could also be highly advantageous in the catalytic cycles of other metals.

Gold Catalysis: Electron-rich phosphines are known to be particularly valuable in gold catalysis. gessnergroup.com Given the electron-donating nature of the alkyl groups in DTBNpP, it is a promising candidate ligand for gold-catalyzed reactions such as hydroamination and cyclization reactions. gessnergroup.com The bulky nature of DTBNpP could also help to stabilize the typically linear or T-shaped geometries of gold(I) and gold(III) complexes, potentially leading to novel reactivity.

Platinum Catalysis: Platinum complexes are widely used in catalysis, for example, in hydrosilylation reactions. gessnergroup.com The strong σ-donating ability of DTBNpP could lead to the formation of stable and active platinum catalysts. Exploring the use of DTBNpP in platinum-catalyzed C-H activation and other functionalization reactions would be a logical extension of its current applications.

Nickel and Copper Catalysis: Nickel and copper are more earth-abundant and less expensive than palladium, making the development of nickel- and copper-based catalysts highly desirable. These metals often mediate transformations similar to those catalyzed by palladium, such as cross-coupling reactions. The steric bulk and electron-donating properties of DTBNpP could be beneficial in stabilizing low-valent nickel and copper species and in promoting challenging reductive elimination steps in their catalytic cycles.

Rhodium and Iridium Catalysis: Rhodium and iridium are well-known for their application in hydrogenation and hydroformylation catalysis. While chiral phosphines are often employed in these areas to achieve enantioselectivity, the steric and electronic influence of achiral ligands like DTBNpP could still be valuable for tuning the activity and regioselectivity of these processes.

The exploration of DTBNpP in these and other catalytic systems will require systematic investigation of its coordination chemistry with different metals and in various oxidation states. Such studies will not only expand the utility of this particular ligand but also contribute to a more fundamental understanding of how ligand properties can be harnessed to control the reactivity of a wide range of transition metal catalysts.

Prospects for Industrial Applications and Scalability of Processes employing this compound

The successful application of this compound (DTBNpP) in laboratory-scale catalytic reactions opens up promising prospects for its use in industrial chemical synthesis. The high efficiency and selectivity demonstrated by DTBNpP-based catalysts in key transformations like cross-coupling reactions are highly attractive for the large-scale production of pharmaceuticals, agrochemicals, and advanced materials.

A significant advantage of DTBNpP is its role in facilitating reactions with challenging but industrially relevant substrates, such as aryl chlorides. nih.gov Aryl chlorides are often more readily available and less expensive than the corresponding bromides or iodides, making processes that can utilize them more economically viable on an industrial scale. The ability of DTBNpP-palladium systems to effectively couple these substrates, even if under more forcing conditions, is a key driver for their potential industrial adoption. researchgate.net

For industrial applications, catalyst performance is paramount. High turnover numbers (TONs) and turnover frequencies (TOFs) are critical for minimizing catalyst loading and maximizing reactor throughput. While academic studies have demonstrated the high activity of DTBNpP-based catalysts, further process optimization will be necessary to achieve the levels of performance required for industrial-scale production. This includes optimizing reaction parameters such as temperature, pressure, solvent, and catalyst concentration.

The stability of the catalyst under process conditions is another crucial factor. The bulky nature of DTBNpP contributes to the stability of the catalytic complexes, which is advantageous for industrial processes that may run for extended periods. Further research into catalyst deactivation mechanisms and the development of strategies to mitigate them will be essential for ensuring the robustness and longevity of these catalytic systems.

The scalability of the synthesis of DTBNpP itself is also a consideration. While synthetic routes exist, ensuring a cost-effective and scalable supply of the ligand is a prerequisite for its widespread industrial use. Collaboration between academic researchers and industrial chemists will be important to develop practical and economical syntheses of DTBNpP and other advanced phosphine ligands.

Finally, the development of methods for catalyst recovery and recycling is a key aspect of sustainable industrial chemistry. Immobilizing DTBNpP-based catalysts on solid supports or utilizing biphasic catalysis could facilitate their separation from the product stream and allow for their reuse, further enhancing the economic and environmental viability of processes employing this ligand.

Q & A

Q. What are the established synthetic methods for Di-tert-butylneopentylphosphine, and what are their key reaction conditions?

this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting chlorophosphines with organometallic reagents (e.g., Grignard or lithium reagents) under inert atmospheres. For example, tert-alkyl phosphines are synthesized using chlorophosphine precursors and tert-butyl Grignard reagents in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) to minimize side reactions . Strict exclusion of moisture and oxygen is critical due to the air-sensitive nature of phosphine intermediates.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Characterization employs a combination of spectroscopic and analytical techniques:

- 31P NMR spectroscopy : Identifies phosphorus environment shifts (δ ~-10 to +30 ppm for tertiary phosphines).

- 1H/13C NMR : Confirms alkyl group integration and absence of impurities.

- X-ray crystallography : Resolves steric and bonding parameters, as demonstrated in structurally similar phosphine ligands .

- Elemental analysis : Validates empirical composition (e.g., C, H, P content).

Q. What safety precautions are necessary when handling this compound in laboratory environments?

Key precautions include:

- Use of glove boxes or Schlenk lines to prevent air/moisture exposure .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation controls to avoid inhalation of volatile phosphines or decomposition products (e.g., PH3) .

- Emergency protocols for spills: Neutralization with oxidizing agents (e.g., KMnO4) and containment to prevent environmental release .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its efficacy as a ligand in transition metal catalysis?

The tert-butyl and neopentyl groups create a highly hindered coordination environment, which can stabilize low-coordination-state metal centers. This steric bulk enhances selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by preventing unwanted side reactions like β-hydride elimination. Comparative studies with less bulky phosphines (e.g., PPh3) show improved turnover numbers (TONs) in Pd-catalyzed C–C bond formations .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Contradictions in reactivity data (e.g., variable catalytic yields) can arise from:

- Trace oxygen/moisture : Use rigorous purification of solvents and ligands.

- Metal-ligand ratio optimization : Titration experiments to determine stoichiometric limits.

- In situ spectroscopic monitoring : 31P NMR to track ligand-metal coordination dynamics .

- Comparative kinetic studies : Isolate steric vs. electronic contributions using analogues like di-cyclohexylphosphine .

Q. How can computational chemistry predict the electronic properties of this compound and its metal complexes?

Density Functional Theory (DFT) calculations model:

- Ligand donor strength : Natural Bond Orbital (NBO) analysis quantifies σ-donor and π-acceptor capabilities.

- Steric parameters : Percent buried volume (%Vbur) calculations correlate with experimental catalytic activity .

- Reaction pathways : Transition state simulations for ligand-assisted oxidative addition/reductive elimination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。